Decanal, 5-oxo-
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Overview
Description
Decanal, 5-oxo-, also known as 5-oxodecanal, is an organic compound classified as an aldehyde. It is recognized for its unique characteristics and diverse applications in various fields. The chemical formula for Decanal, 5-oxo- is C10H18O2, indicating it contains ten carbon atoms, eighteen hydrogen atoms, and two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant method for the commercial production of Decanal, 5-oxo- involves the oxidation of decanol (a primary alcohol) with an oxidizing agent such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) . . This method allows for the creation of a broader range of aldehydes and is especially favored in industrial applications.
Chemical Reactions Analysis
Types of Reactions
Decanal, 5-oxo- undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes depending on the nucleophile used.
Scientific Research Applications
Decanal, 5-oxo- has a wide range of applications in scientific research, including:
Chemistry: It serves as a key reagent in many organic synthesis reactions.
Biology: It is used in studies related to cellular processes and metabolic pathways.
Industry: It is used in the production of fragrances and flavorings due to its characteristic odor.
Mechanism of Action
The mechanism by which Decanal, 5-oxo- exerts its effects involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various adducts, which can affect cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Decanal: An aldehyde with the chemical formula C10H20O.
Nonanal: An aldehyde with the chemical formula C9H18O.
Octanal: An aldehyde with the chemical formula C8H16O.
Uniqueness
Decanal, 5-oxo- is unique due to the presence of an additional oxygen atom, which imparts different chemical properties and reactivity compared to similar compounds like decanal, nonanal, and octanal . This additional oxygen atom allows for a broader range of chemical reactions and applications.
Properties
CAS No. |
51856-98-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-oxodecanal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h9H,2-8H2,1H3 |
InChI Key |
OZCVGHWUFGXODT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCC=O |
Origin of Product |
United States |
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